6-Methyl-1,3-benzodioxol-5-ol

カタログ番号 B1321609

CAS番号:

7622-31-3

分子量: 152.15 g/mol

InChIキー: JRFWKGNYNPPPLF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

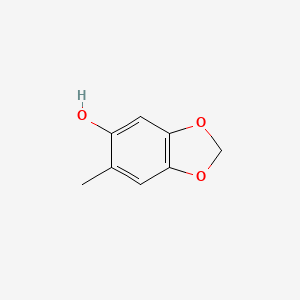

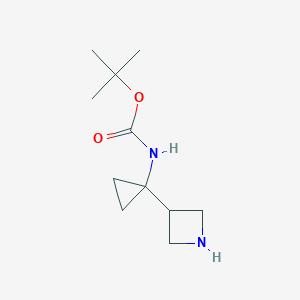

6-Methyl-1,3-benzodioxol-5-ol is a derivative of 1,3-Benzodioxol-5-ol, also known as Sesamol . It is an organic compound with the molecular formula C8H8O3 . It is a derivative of phenol and is sparingly soluble in water, but miscible with most oils .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-benzodioxol-5-ol consists of a benzodioxol group with a methyl group attached to the 6th carbon and a hydroxyl group attached to the 5th carbon . The molecular weight is 152.15 g/mol .科学的研究の応用

Anticancer Evaluation

- Summary of Application: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

COX Inhibitors and Cytotoxic Agents

- Summary of Application: A series of novel benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .

- Methods of Application: The compounds were synthesized and identified using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques . The potency and selectivity towards COX1 and COX2 were determined using an in vitro COX inhibition assay kit . The cytotoxicity was evaluated for these compounds utilizing MTS assay against cervical carcinoma cells line (HeLa) .

- Results: The most potent compound against the COX1 enzyme was 4f with IC50=0.725 µM . The compound 3b showed potent activity against both COX1 and COX2 with IC50=1.12 and 1.3 µM, respectively . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at a higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .

Continuous Acylation

- Summary of Application: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

- Methods of Application: The reaction was run continuously for 6 hours at 100 °C . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

- Results: In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Antioxidant, Pharmaceutical Intermediates, and Cosmetic Additives

- Summary of Application: Sesamol is used as an antioxidant, pharmaceutical intermediates, and cosmetic additives .

- Methods of Application: It is used in various formulations in the pharmaceutical and cosmetic industry .

- Results: The use of Sesamol has been found to be beneficial due to its antioxidant properties .

(6-Methyl-1,3-benzodioxol-5-yl)acetic Acid

- Summary of Application: This compound, also known as (6-Methyl-1,3-benzodioxol-5-yl)acetic acid, is a unique chemical that can be used in various chemical reactions .

- Methods of Application: The specific methods of application can vary depending on the reaction. It’s often used as a reagent or intermediate in organic synthesis .

- Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

6-Allyl-1,3-benzodioxol-5-ol

- Summary of Application: This compound is a derivative of 1,3-benzodioxol-5-ol, where an allyl group is attached at the 6th position .

- Methods of Application: It can be used as a building block in organic synthesis .

- Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

特性

IUPAC Name |

6-methyl-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWKGNYNPPPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-benzodioxol-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

558453-64-8

2-Methyl-4-(2-methylphenoxy)aniline

946664-42-2

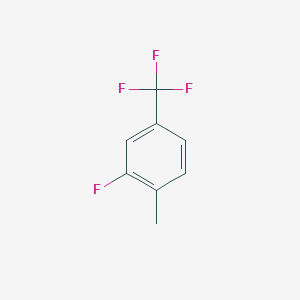

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene

1204296-09-2

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)